6-bromo-2,3,4,9-tetrahydro-1H-carbazole
Overview
Description
Synthesis Analysis
The synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole derivatives involves multiple steps, starting from the Claisen-Schmidt condensation of 2,3,4,9-tetrahydro-1H-carbazol-1-one with various aldehydes. This process yields intermediate compounds that can undergo further reactions to form a variety of heteroannulated carbazoles, such as isoxazolo-, pyrido-, and pyrimido carbazoles. These reactions demonstrate the versatility of the 6-bromo-2,3,4,9-tetrahydro-1H-carbazole framework as a building block for synthesizing complex heterocyclic compounds with potential antitumor activities (Murali, Sparkes, & Prasad, 2017).
Molecular Structure Analysis
The molecular structure of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole derivatives has been characterized using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and X-ray diffraction. These analyses reveal the planarity of the carbazole ring system and its inclination relative to attached groups, providing insights into the electronic and steric factors that influence the chemical reactivity and properties of these compounds (Cui, Duan, & Cai, 2009).
Chemical Reactions and Properties
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including N-alkylation and halogenation, leading to a wide range of functionalized derivatives. These reactions are pivotal in exploring the compound's potential in medicinal chemistry, where its derivatives exhibit significant antibacterial and antitumor activities. The ability to introduce diverse functional groups into the carbazole nucleus enhances its utility as a versatile intermediate in organic synthesis (Murugesan & Selvam, 2021).
Physical Properties Analysis
The physical properties of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole derivatives, including their solubility, melting points, and crystalline structure, are closely related to their molecular structure. These properties are critical for determining the compound's suitability for various applications, ranging from pharmaceutical formulations to materials science. Detailed analysis of these properties can guide the design and development of new compounds with optimized performance (Sopková-de Oliveira Santos et al., 2008).
Chemical Properties Analysis
The chemical properties of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, including its reactivity towards nucleophiles and electrophiles, halogenation, and its role in catalyzing various organic reactions, highlight its importance in synthetic organic chemistry. Its ability to participate in complex reaction mechanisms, such as cycloadditions and condensations, underscores the compound's versatility as a synthetic building block for constructing complex molecular architectures with potential biological and materials science applications (Mumbo, Lenoir, Henkelmann, & Schramm, 2013).
Scientific Research Applications
Antitumor Activity
6-bromo-2,3,4,9-tetrahydro-1H-carbazole and its derivatives demonstrate significant potential in antitumor applications. Novel hetero annulated carbazoles such as isoxazolo-, pyrido-, and pyrimido carbazoles synthesized from 2,3,4,9-tetrahydro-1H-carbazol-1-one showed notable in vitro anti-tumor activity, particularly against the MCF-7 cell line. Among these compounds, a specific pyrimido carbazole variant was identified as a potential therapeutic drug against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017). Additionally, another study synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives using microwave-assisted methods, finding that some of these derivatives exhibit significant anticancer activity against the A-549 cell line (Chaudhary & Chaudhary, 2016).
Antibacterial Evaluation
Compounds derived from 6-bromo-2,3,4,9-tetrahydro-1H-carbazole have been evaluated for their antibacterial properties. Research indicates that these compounds, particularly dibromo and N-bromoacetyl derivatives of carbazole, exhibit excellent antibacterial activity (Selvam, Murugesan, & Uthaikumar, 2019). Another study focused on the synthesis and antibacterial activities of novel bromo-substituted carbazole derivatives, further supporting the potential of these compounds in antibacterial applications (Murugesan & Selvam, 2021).
Photophysics and Organic Electronics
In the realm of photophysics and organic electronics, derivatives of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole have been explored for their unique properties. Studies have synthesized and characterized various derivatives, evaluating their potential in applications like organic light-emitting diodes (OLEDs) and as fluorescent probes. For example, research on biphenyl carbazole derivatives revealed their potential for use in OLED devices, demonstrating promising device performance with blue and green emission (Salunke et al., 2016). Another study focused on the synthesis and spectroscopic exploration of carboxylic acid derivatives of 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole, highlighting their application as hydrogen bond-sensitive fluorescent probes (Mitra et al., 2013).
Safety And Hazards
properties
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJGCFMAGWFCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296443 | |
Record name | 6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
CAS RN |
21865-50-9 | |
Record name | 21865-50-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMO-1,2,3,4-TETRAHYDROCARBAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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